molecular formula C27H28N2O2 B13112374 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- CAS No. 81252-99-5

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-

Cat. No.: B13112374
CAS No.: 81252-99-5
M. Wt: 412.5 g/mol
InChI Key: ACZOWMLCQSEUDN-UHFFFAOYSA-N
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Description

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is a synthetic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position, two phenyl groups at the 3-position, and a piperidinomethyl group at the 1-position, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolinone derivatives.

Mechanism of Action

The mechanism of action of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81252-99-5

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-methoxy-3,3-diphenyl-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C27H28N2O2/c1-31-23-15-16-25-24(19-23)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)26(30)29(25)20-28-17-9-4-10-18-28/h2-3,5-8,11-16,19H,4,9-10,17-18,20H2,1H3

InChI Key

ACZOWMLCQSEUDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCCCC5

Origin of Product

United States

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